molecular formula C20H34O6 B127252 thromboxane B2 CAS No. 54397-85-2

thromboxane B2

Numéro de catalogue: B127252
Numéro CAS: 54397-85-2
Poids moléculaire: 370.5 g/mol
Clé InChI: XNRNNGPBEPRNAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thromboxane B2 (TXB2) is a stable hydrolysis product of thromboxane A2 (TXA2), a potent platelet aggregator and vasoconstrictor derived from arachidonic acid via cyclooxygenase (COX) and thromboxane synthase . TXA2 is highly unstable in aqueous environments, with a half-life of ~30 seconds, rapidly converting to TXB2 . TXB2 itself is biologically inactive but serves as a critical biomarker for assessing TXA2 activity in vivo. Its metabolism involves uptake by pulmonary cells or binding to macromolecules, with distinct pathways compared to other prostaglandins like PGF2α . In humans, TXB2 undergoes extensive metabolism, yielding over 20 urinary metabolites, including 2,3-dinor-TXB2 (23.0%) and 11-dehydro-TXB2 (major enzymatic metabolite), with only 2.5% excreted unchanged .

Méthodes De Préparation

Total Synthesis via Organocatalytic Aldol Reaction

The asymmetric total synthesis of TXB2, as developed by Jing and Aggarwal in 2020, represents a landmark achievement in streamlining its production. This 12-step route achieves an overall yield of 5%, significantly improving upon earlier methodologies that required more protracted sequences .

Starting Materials and Initial Steps

The synthesis begins with succinaldehyde , derived from 2,5-dimethoxytetrahydrofuran through acid-catalyzed hydrolysis. A proline-catalyzed aldol reaction cyclizes succinaldehyde into a bicyclic enal-lactone intermediate (Figure 1). This step exploits organocatalysis to establish the molecule’s stereochemistry with high enantiomeric excess (>90%) .

Key Intermediate: Bicyclic Enal-Lactone

The enal-lactone serves as the foundational scaffold for subsequent functionalization. Conversion to a para-methoxybenzyl (PMB) acetal protects the lactone’s reactive oxygen atoms, enabling selective conjugate addition of an alkenyl side chain. This side chain, introduced via a Grignard reagent, installs the future ω6 double bond of TXB2 .

Subsequent Functionalization Steps

  • Ozonolysis and Baeyer–Villiger Oxidation : Selective ozonolysis cleaves the alkene in the side chain, followed by Baeyer–Villiger oxidation to introduce the lactone’s second oxygen atom.

  • Wittig Olefination : A highly Z-selective Wittig reaction forms the molecule’s α-chain double bond, critical for TXB2’s biological activity.

  • Deprotection and Hydrolysis : Final steps remove protecting groups and hydrolyze esters to yield TXB2 .

Table 1: Key Steps in the Total Synthesis of TXB2

StepReaction TypeReagents/ConditionsYield (%)
1Aldol CyclizationL-Proline, DMSO, 4°C65
2PMB ProtectionPMBCl, NaH, THF82
3Conjugate AdditionAlkenylmagnesium Bromide78
4Baeyer–Villiger OxidationmCPBA, CH2Cl270
5Wittig OlefinationPh3P=CHCO2Et, THF85
6Final DeprotectionTFA, H2O92

Comparative Analysis of Synthetic Routes

Prior syntheses of TXB2, such as those employing prostaglandin intermediates, required >20 steps with yields below 2%. Jing and Aggarwal’s approach reduces redox manipulations and leverages stereoselective catalysis, as highlighted in Table 2 .

Table 2: Comparison of TXB2 Synthesis Methodologies

ParameterTraditional Methods (Pre-2020)Jing & Aggarwal (2020)
Total Steps>2012
Overall Yield<2%5%
Key InnovationLinear prostaglandin pathwaysBicyclic enal strategy
StereoselectivityModerateHigh (ee >90%)

Analytical Validation of Synthetic TXB2

Post-synthesis purification and quantification rely on liquid chromatography–tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., TXB2-d4). Key parameters include:

  • Column : C18 reversed-phase (2.1 × 100 mm, 1.7 µm)

  • Mobile Phase : Water/acetonitrile with 0.1% formic acid

  • Detection : MRM transition m/z 369.2 → 195.1 for TXB2.

Recovery efficiencies range from 33% to 125%, depending on sample matrix and purification protocols .

Analyse Des Réactions Chimiques

Key Reagents and Conditions

StepReagents/ConditionsProductYieldSource
OxidationDMSO, EDAC·HCl, pyridinium trifluoroacetate4-Uloside derivative85%
OlefinationTrimethylphosphonoacetate, KOtBuα,β-Unsaturated ester67-71%
HydrogenationPd(OH)₂/C, H₂Saturated ester intermediate>90%

Metabolic Transformations

TXB₂ undergoes enzymatic modifications to form stable urinary metabolites, which serve as biomarkers for platelet activation .

Major Metabolic Pathways

  • 11-Dehydrogenation :

    • Enzyme : NAD⁺-dependent 11-hydroxythromboxane B₂ dehydrogenase (11-TXB₂DH) .

    • Reaction : Oxidation at C-11 converts TXB₂ to 11-dehydro-TXB₂ , a major urinary metabolite .

    • Kinetics : Plasma half-life of 11-dehydro-TXB₂ is ~45 minutes .

  • Beta-Oxidation :

    • Reaction : Sequential removal of two-carbon units from the carboxyl side chain yields 2,3-dinor-TXB₂ .

    • Significance : Accounts for >50% of urinary TXB₂ metabolites in humans .

Metabolite Stability

MetaboliteStability in Urine/PlasmaClinical RelevanceSource
11-Dehydro-TXB₂Stable (t₁/₂ = 45 min in plasma)Preferred biomarker for TXA₂ biosynthesis
2,3-Dinor-TXB₂Stable in urine (detected for days)Reflects systemic TXA₂ production

Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle : Competitive binding of TXB₂ to antibodies, with horseradish peroxidase (HRP)-conjugated detection .

  • Chromogenic Reaction :

    • Substrate : Tetramethylbenzidine (TMB) for HRP .

    • Conditions : Room temperature, 30-minute incubation .

    • Sensitivity : Detects 0.1–10 ng/ml TXB₂ .

Optimized Parameters for ELISA

ParameterOptimal ValueImpact on Assay PerformanceSource
Capture Antibody1 µg/ml in pH 9.6 bufferEnhances antigen-antibody binding
Detection Antibody1:4,000 dilutionMaximizes signal-to-noise ratio
Substrate0.4 g/L TMBEnsures linear color development

Stability and Degradation

  • Storage Conditions :

    • Serum TXB₂ : Stable at 4°C for ≤48 hours; long-term storage at -80°C preserves 87–101% of initial levels for ≤15 years .

    • Degradation : Non-enzymatic oxidation in erythrocytes contributes to minor 11-dehydro-TXB₂ formation ex vivo .

Biological Significance

  • Platelet Activation : Elevated urinary TXB₂ metabolites correlate with thrombotic events (e.g., 0.21–2.89 ng/ml in stroke patients vs. 0.9–1.8 ng/ml in healthy subjects) .

  • Aspirin Inhibition : COX-1 inhibition reduces TXB₂ synthesis by >97%, validating its role in antiplatelet therapy .

Applications De Recherche Scientifique

Cardiovascular Disease and Thromboxane B2

TXB2 is closely associated with cardiovascular diseases, particularly ischemic events. Elevated levels of TXB2 are indicative of platelet activation and thrombus formation, making it a potential biomarker for assessing cardiovascular risk.

  • Ischemic Stroke : Research indicates that high concentrations of TXB2 may serve as a risk factor for ischemic strokes. Studies have shown that aspirin can effectively reduce TXB2 levels, thereby potentially lowering the risk of stroke in susceptible populations . However, the clinical utility of TXB2 as a standalone marker for ischemic stroke remains under investigation .
  • Diabetes and Vascular Events : Urinary 11-dehydro-TXB2 has been identified as a non-invasive biomarker reflecting TXA2 biosynthesis. Elevated levels are associated with increased risks of serious vascular events in diabetic patients . This highlights the importance of TXB2 in monitoring patients with diabetes for potential cardiovascular complications.

This compound in Inflammation

TXB2 is also implicated in inflammatory processes. Its production is stimulated during inflammatory responses, contributing to vasoconstriction and platelet aggregation.

  • Renal Disease : In conditions such as nephritis and nephrotic syndrome, TXB2 plays a role by stimulating mesangial cells, which can lead to increased proliferation and altered ion flow . This suggests that TXB2 may be involved in the pathophysiology of renal diseases.

Diagnostic Applications

TXB2 serves as a valuable biomarker in various clinical settings:

  • Platelet Function Testing : TXB2 levels can indicate the effectiveness of antiplatelet therapies like aspirin. Variability in serum TXB2 levels has been documented among different patient cohorts receiving aspirin treatment, underscoring its potential as a marker for therapeutic adherence and efficacy .
  • Monitoring Therapy : The measurement of urinary 11-dehydro-TXB2 can provide insights into the effectiveness of treatments aimed at reducing thromboxane synthesis or activity, particularly in patients with cardiovascular risks .

Therapeutic Implications

The modulation of TXB2 activity has therapeutic implications:

  • Aspirin Therapy : Aspirin is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of TXA2 and subsequently TXB2. This action forms the basis for its use in preventing thrombotic events in patients with cardiovascular diseases .
  • Alternative Therapies : Research is ongoing into thromboxane synthase inhibitors (TXSI) and thromboxane receptor antagonists (TXRA) as potential alternatives or adjuncts to aspirin therapy. These agents may offer more targeted approaches to managing thrombotic risks without some of the adverse effects associated with aspirin .

Table 1: Summary of Research Findings on this compound

StudyFocusKey Findings
Ischemic StrokeHigh TXB2 levels correlate with increased stroke risk; aspirin reduces TXB2 levels significantly.
DiabetesElevated urinary 11-dehydro-TXB2 predicts future vascular events; useful for monitoring diabetic patients.
AtherosclerosisDanshen-Shanzha formula shows efficacy in reducing TXB2 levels while improving lipid profiles in atherosclerotic patients.

Comparaison Avec Des Composés Similaires

Structural and Metabolic Differences

Compound Precursor Key Features Major Metabolites Half-Life
TXB2 TXA2 Stable, inactive metabolite; biomarker for TXA2 activity 2,3-dinor-TXB2, 11-dehydro-TXB2 Minutes to hours
TXA2 Arachidonic acid Unstable, prothrombotic; half-life <1 minute TXB2 <30 seconds
6-keto-PGF1α PGI2 (prostacyclin) Stable metabolite of vasodilatory PGI2; antiplatelet effects None (direct metabolite) Hours
PGF2α PGH2 Vasoconstrictor; rapid pulmonary metabolism (87% conversion in single pass) 15-keto-PGF2α, 13,14-dihydro-15-keto-PGF2α Minutes

Key Insights :

  • Metabolic Specificity : TXB2 and PGF2α are both metabolized in the lungs, but TXB2 exhibits slower conversion (30% vs. 87% for PGF2α) due to distinct cellular uptake mechanisms .
  • Biomarker Utility : Unlike TXB2, 11-dehydro-TXB2 has a longer half-life, making it a superior biomarker for chronic TXA2 production (e.g., in aspirin resistance studies) .

Functional Roles in Physiology and Pathology

  • Prothrombotic vs. Antithrombotic Balance :

    • TXB2/TXA2 : Promote platelet aggregation and vasoconstriction. Elevated TXB2 levels correlate with acute myocardial infarction (AMI) and ischemic stroke .
    • 6-keto-PGF1α/PGI2 : Counteract TXA2 effects by inhibiting platelet aggregation and dilating vessels. The 6-keto-PGF1α/TXB2 ratio is a critical indicator of vascular homeostasis. In cerebral ischemia-reperfusion models, this ratio drops significantly (e.g., 3 hours post-injury), exacerbating microcirculatory dysfunction .
  • Clinical Implications: In AMI patients, plasma TXB2 levels are 2–3 times higher than in healthy controls and remain elevated for ≥72 hours, reflecting sustained platelet activation . Treatments targeting TXB2 reduction (e.g., puerarin in aneurysmal subarachnoid hemorrhage) improve outcomes by restoring the 6-keto-PGF1α/TXB2 balance .

Pharmacological Modulation

Compound/Intervention Effect on TXB2 Mechanism Clinical Relevance
Aspirin ↓ TXB2 by 60–90% Irreversible COX-1 inhibition Reduces thrombotic risk; urinary 11-dehydro-TXB2 monitors compliance
U46619 Inhibits TXB2 accumulation (dose-dependent) TXA2 receptor agonism Used experimentally to study TXB2 pathways
Vegetables (e.g., spinach) ↓ TXB2 by >80% COX inhibition (non-selective) Potential dietary antiplatelet agents

Notable Findings:

  • Aspirin Resistance : Residual TXB2 production (e.g., via COX-2) can persist despite aspirin therapy, detectable through serum TXB2 levels .

Clinical Utility :

  • 11-Dehydro-TXB2 : Correlates with age-related atherothrombosis and aspirin efficacy. Elevated levels predict cardiovascular events in high-risk populations .
  • TXB2/6-keto-PGF1α Ratio : Guides therapies in endothelial dysfunction (e.g., Guanxinping improves this ratio in coronary artery disease) .

Future Research Directions

  • Elucidate TXB2’s role in intestinal blood flow regulation, as hinted by its upregulation in DDGS diet studies .
  • Validate plant-derived COX inhibitors in large-scale trials for thrombosis prevention .
  • Standardize 11-dehydro-TXB2 assays for global clinical use .

Activité Biologique

Thromboxane B2 (TXB2) is a stable metabolite of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. TXB2 plays a crucial role in various physiological and pathological processes, including hemostasis, inflammation, and cardiovascular diseases. This article provides a comprehensive overview of the biological activity of TXB2, supported by recent research findings, case studies, and relevant data.

Overview of this compound

Chemical Structure and Formation
TXB2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. The unstable TXA2 rapidly converts to TXB2, which can be measured in biological fluids as an indicator of platelet activation and thromboxane synthesis.

Physiological Roles

  • Platelet Aggregation : TXB2 promotes platelet aggregation by enhancing the expression of glycoprotein IIb/IIIa on platelets, facilitating their interaction with fibrinogen.
  • Vasoconstriction : It induces vasoconstriction, contributing to increased vascular resistance and blood pressure.
  • Inflammation : TXB2 is involved in inflammatory responses, influencing leukocyte recruitment and activation.

Measurement of TXB2 Levels

The quantification of TXB2 is essential for understanding its biological activity. Various methods exist for measuring TXB2 levels in plasma and urine, including enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS).

Table 1: Comparison of Measurement Techniques for TXB2

TechniqueSample TypeSensitivitySpecificity
ELISAPlasma/UrineModerateHigh
LC-MSPlasmaHighVery High
RadioimmunoassayPlasmaModerateModerate

Case Studies

  • Cardiovascular Disease : Elevated levels of TXB2 have been associated with increased risk of thrombotic events. A study involving patients with coronary artery disease showed that higher TXB2 levels correlated with worse clinical outcomes, suggesting its potential as a biomarker for cardiovascular risk assessment .
  • Diabetes Mellitus : Research indicates that TXB2 levels are significantly elevated in patients with type 2 diabetes, contributing to vascular complications. A comparative study found that TXB2 concentrations were higher in diabetic patients compared to healthy controls, highlighting its role in the inflammatory response associated with diabetes .
  • Periodontitis : In patients with periodontitis, increased levels of TXB2 were observed in gingival crevicular fluid (GCF), suggesting its involvement in periodontal inflammation. The balance between prostaglandin E2 (PGE2) and TXB2 is crucial for maintaining periodontal health .

Research Findings

Recent studies have elucidated the mechanisms through which TXB2 exerts its effects:

  • Platelet Activation Mechanism : Inhibition studies have demonstrated that blocking thromboxane synthesis leads to reduced platelet aggregation. For instance, a study showed that serum TXB2 inhibition above 49% resulted in negligible platelet aggregation, indicating a critical threshold for therapeutic intervention .
  • Inflammatory Response : Elevated TXB2 levels have been linked to enhanced inflammatory responses in various conditions. For example, during acute inflammation, TXB2 acts synergistically with other mediators to amplify leukocyte recruitment .

Q & A

Basic Research Questions

Q. What are the most reliable methodologies for quantifying TXB₂ in biological samples, and how do their sensitivities compare?

TXB₂ is commonly measured using enzyme-linked immunosorbent assays (ELISA) with protocols optimized for serum, plasma, urine, or tissue culture media. Key steps include:

  • Averaging duplicate optical density (OD) readings to minimize variability.
  • Using a four-parameter logistic curve (4PLC) for standard curve fitting to calculate concentrations .
  • Validating assays with controls (e.g., NSB for non-specific binding) . Radioimmunoassays (RIA) are also employed, requiring extraction steps (e.g., ethyl acetate) and validation via recovery rates (e.g., 94–95% for TXB₂ and 6-oxo-PGF₁α) and inter-/intra-assay coefficients of variation .

Q. How should biological samples be handled to ensure accurate TXB₂ measurements?

Pre-analytical variables critically affect TXB₂ stability:

  • Use anticoagulants like EDTA or citrate to inhibit platelet activation.
  • Process samples rapidly (within 30 minutes) to prevent ex vivo TXB₂ generation. Storage at -30°C or lower is mandatory .
  • Avoid indomethacin-free tubes, as delayed processing increases TXB₂ levels by 200–400% due to ongoing platelet activity .

Q. What is the physiological significance of TXB₂ in platelet function and vascular biology?

TXB₂ is the stable hydrolysis product of thromboxane A₂ (TXA₂), a potent platelet aggregator and vasoconstrictor. Key roles include:

  • Mediating thrombus formation via TXA₂-TP receptor signaling.
  • Serving as a biomarker of platelet activation in cardiovascular diseases . Experimental models often correlate urinary TXB₂ metabolites (e.g., 11-dehydro-TXB₂) with in vivo TXA₂ production .

Advanced Research Questions

Q. How can researchers differentiate TXB₂ from its metabolites in complex biological matrices?

Advanced metabolomic approaches are required:

  • Gas chromatography-mass spectrometry (GC-MS): Separates 2,3-dinor-TXB₂ and 11-dehydro-TXB₂ using bonded-phase phenylboronic acid columns and negative-ion chemical ionization .
  • Isotope dilution: Deuterated internal standards (e.g., 2,3-dinor-TXB₂-d9) improve quantification accuracy in urine or plasma .
  • Enzymatic inhibition: Blocking cyclooxygenase (COX) activity during sample collection reduces confounding TXB₂ generation .

Q. What experimental strategies resolve discrepancies in TXB₂ levels across studies?

Contradictions often arise from methodological differences:

  • Sample collection: EDTA plasma minimizes in vitro platelet activation compared to serum, which artificially elevates TXB₂ .
  • Metabolite interference: Cross-reactivity in ELISA kits with urinary metabolites (e.g., 11-dehydro-TXB₂) necessitates validation using chromatographic methods .
  • Temporal factors: Time-dependent TXB₂ degradation in stored samples requires strict adherence to processing protocols .

Q. How can TXB₂ data be statistically analyzed to account for biological variability in human studies?

Robust statistical frameworks include:

  • Mixed-effects models: Adjust for inter-individual variability in longitudinal studies (e.g., repeated TXB₂ measurements in drug trials).
  • Power analysis: Calculate sample sizes using pilot data to ensure detection of clinically relevant TXB₂ changes (e.g., ≥20% difference with α=0.05 and β=0.2) .
  • Correction for multiple comparisons: Use Bonferroni or false discovery rate (FDR) adjustments in multi-analyte studies .

Q. What are the challenges in linking TXB₂ to specific disease mechanisms, and how can they be addressed?

Mechanistic studies require:

  • Genetic models: COX-1 knockout mice or TP receptor antagonists to isolate TXA₂/TXB₂ pathways.
  • Multi-omics integration: Combine TXB₂ measurements with transcriptomic/proteomic data to identify upstream regulators (e.g., phospholipase A₂) or downstream effectors (e.g., P-selectin) .
  • Longitudinal cohorts: Track TXB₂ metabolites in urine to distinguish acute vs. chronic platelet activation in atherosclerosis .

Q. Methodological and Ethical Considerations

Q. How should researchers design studies involving TXB₂ measurements in human participants?

Key steps include:

  • Ethics approval: Detail participant selection criteria, randomization methods, and site-specific recruitment numbers in ethics applications .
  • Blinding: Mask laboratory personnel to treatment groups to avoid assay bias.
  • Data transparency: Publish raw OD values, standard curves, and validation parameters as supplementary materials .

Q. What are the best practices for reporting TXB₂ data in peer-reviewed journals?

Follow guidelines for reproducibility:

  • Describe anticoagulants, processing times, and storage conditions in the Methods section.
  • Use SI units (e.g., pg/mL) and report coefficients of variation for assays.
  • Reference established protocols (e.g., radioimmunoassay for TXB₂ ) and deposit datasets in public repositories .

Q. Tables for Quick Reference

Factor Affecting TXB₂ Levels Impact Mitigation Strategy Reference
Delayed sample processing↑ TXB₂ by 200–400%Process within 30 min; use EDTA tubes
Serum vs. plasma collectionHigher in serumUse EDTA/heparin plasma
Cross-reactive metabolitesELISA false positivesValidate with GC-MS
Key TXB₂ Metabolites Analytical Method Biological Relevance
11-dehydro-TXB₂GC-MSPrimary urinary marker of systemic TXA₂ production
2,3-dinor-TXB₂LC-MS/MSReflects renal metabolism of TXB₂

Propriétés

IUPAC Name

7-[4,6-dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRNNGPBEPRNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866421
Record name 9,11,15-Trihydroxythromboxa-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl] trifluoromethanesulfonate
thromboxane B2
[1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl] trifluoromethanesulfonate
thromboxane B2
[1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl] trifluoromethanesulfonate
thromboxane B2
[1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl] trifluoromethanesulfonate
thromboxane B2
[1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl] trifluoromethanesulfonate
thromboxane B2
[1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl] trifluoromethanesulfonate
thromboxane B2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.